molecular formula C6H8ClNO B3362929 2-chloro-N-(prop-2-yn-1-yl)propanamide CAS No. 1016727-29-9

2-chloro-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B3362929
CAS No.: 1016727-29-9
M. Wt: 145.59 g/mol
InChI Key: HNYDVIIXHFSUMG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Related compounds have been shown to undergo oxidative reactions under certain conditions . Both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway .

Biochemical Pathways

The generation of reactive oxygen species suggests that it may influence oxidative stress pathways .

Pharmacokinetics

As a small molecule with a molecular weight of 145.59 , it may have good bioavailability, but this would depend on factors such as its solubility and stability.

Result of Action

The generation of reactive oxygen species could potentially lead to oxidative damage in cells .

Action Environment

The action, efficacy, and stability of 2-chloro-N-(prop-2-yn-1-yl)propanamide can be influenced by various environmental factors. For instance, light exposure can trigger its photosensitizing properties . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

Properties

IUPAC Name

2-chloro-N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYDVIIXHFSUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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